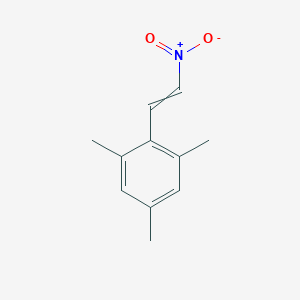
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene, also known as TMB or NitroTMB, is a chemical compound with a molecular formula of C12H13NO2. It is a yellow crystalline solid that is used in scientific research for its unique properties. TMB is commonly used as a substrate in enzyme assays, and it has been studied for its potential as a fluorescent probe for biological imaging. In
Mechanism Of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in enzyme assays involves the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by HRP or ALP. HRP catalyzes the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by hydrogen peroxide to form a radical cation, which is further oxidized to form a blue-colored product. ALP catalyzes the dephosphorylation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a phenol, which is then oxidized by atmospheric oxygen to form a yellow-colored product. The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe involves the activation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by reactive oxygen species (ROS) in living cells. ROS oxidize 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a fluorescent product, which can be detected by fluorescence microscopy.
Biochemical And Physiological Effects
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has no known direct biochemical or physiological effects on living organisms. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be used to study the activity of enzymes, such as HRP and ALP, which are involved in various biochemical and physiological processes. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be used to visualize the localization and dynamics of biomolecules in living cells, providing insights into their functions and interactions.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in lab experiments include its high sensitivity, low background signal, and compatibility with various detection methods. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is also relatively easy to synthesize and modify, making it a versatile substrate for enzyme assays and fluorescent imaging. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has some limitations, such as its potential toxicity to living cells and its susceptibility to interference from other compounds in complex biological samples.
Future Directions
There are several future directions for the research and development of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. One direction is to improve the sensitivity and specificity of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene-based assays by optimizing the reaction conditions and developing new detection methods. Another direction is to explore the potential of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe for in vivo imaging and diagnosis of diseases. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be modified to target specific biomolecules or cellular compartments, enabling more precise and selective imaging. Furthermore, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with therapeutic agents, such as drugs or antibodies, to enable targeted delivery and treatment of diseases.
Synthesis Methods
The synthesis of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves the reaction of 2-nitroethanol with 1,3,5-trimethyl-2-bromobenzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. The yield of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is widely used in scientific research as a substrate for enzyme assays. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) and alkaline phosphatase (ALP) assays. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is oxidized by HRP or ALP to form a colored product, which can be detected by spectrophotometry. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has also been studied as a fluorescent probe for biological imaging. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with biomolecules, such as proteins or nucleic acids, to enable visualization of their localization and dynamics in living cells.
properties
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
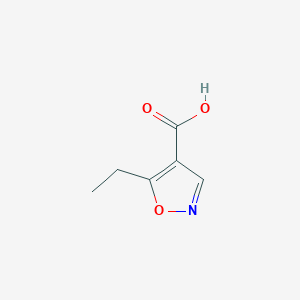

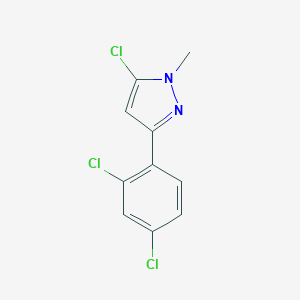
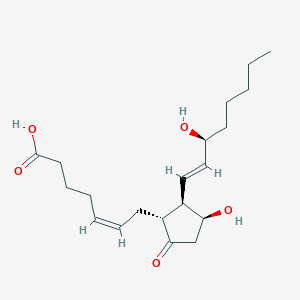
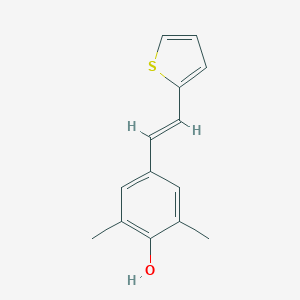

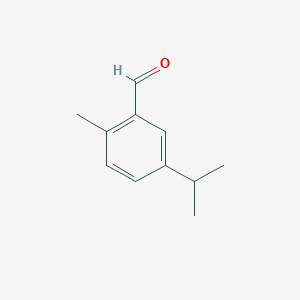
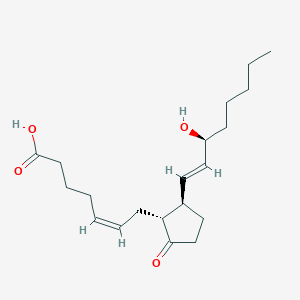
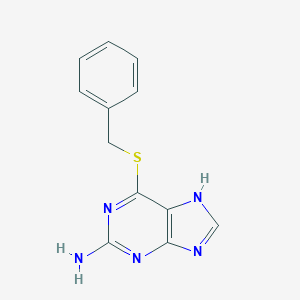
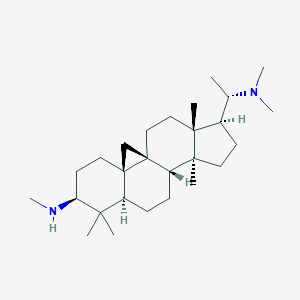
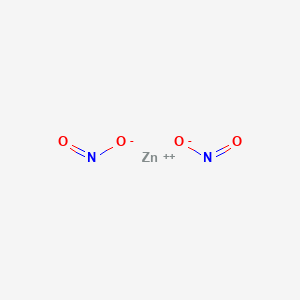
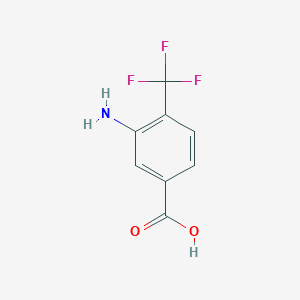
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)